molecular formula C8H7BrO2 B1267466 2-Bromo-5-methoxybenzaldehyde CAS No. 7507-86-0

2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466
CAS No.: 7507-86-0
M. Wt: 215.04 g/mol
InChI Key: XNHKTMIWQCNZST-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a white to off-white solid that is primarily used as an intermediate in organic synthesis. The compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-5-methoxybenzaldehyde involves the bromination of 5-methoxybenzaldehyde. The process typically includes the following steps :

  • Dissolving 5-methoxybenzaldehyde in anhydrous dichloromethane.
  • Cooling the solution to 0°C and adding bromine dropwise.
  • Allowing the reaction to proceed overnight at room temperature.
  • Heating the mixture to 30°C for one hour.
  • Washing the reaction mixture with sodium thiosulfate and sodium bicarbonate solutions.
  • Drying the organic phase with anhydrous sodium sulfate and recrystallizing the product.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-methoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxybenzaldehyde largely depends on its role as an intermediate in chemical reactions. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The aldehyde group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxybenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-5-hydroxybenzaldehyde

Comparison: 2-Bromo-5-methoxybenzaldehyde is unique due to the presence of both bromine and methoxy groups, which influence its reactivity and applications. Compared to 2-Bromo-4-methoxybenzaldehyde, the position of the methoxy group affects the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-bromo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKTMIWQCNZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322503
Record name 2-bromo-5-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-86-0
Record name 7507-86-0
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Record name 2-bromo-5-methoxybenzaldehyde
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Record name 2-Bromo-5-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A stirred solution of 3-methoxybenzaldehyde (27.23 g) in dichloromethane (150 mL) at 0° C. is treated with a solution of bromine (32 g) in dry dichloromethane (50 mL) over 30 minutes. The reaction mixture is stirred at room temperature for 4 hours, combined with a previous preparation carried out on the same scale, and washed with saturated sodium metabisulphite solution (400 mL), with water (400 mL), brine (400 mL) and dried over magnesium sulphate. Evaporation and recrystallisation of the residue from petroleum ether (b.p. 40-60° C.) gives 2-bromo-5-methoxybenzaldehyde (45.25 g) as a white solid, m.p. 73-74° C.
Quantity
27.23 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Step AH (1): To a solution of 2-bromo-5-hydroxybenzaldehyde (1000.0 mg, 4.975 mmol) in DMF (20 mL) were added methyl iodide (0.31 mL, 5.000 mmol) and potassium carbonate (1036.6 mg, 7.500 mmol). The reaction mixture was stirred at rt for 2.5 days. Water was added and the reaction mixture was extracted with hexanes-ether (1:1) solvent system. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuum to yield 2-bromo-5-methoxybenzaldehyde (1069.8 mg, 100%) as colorless oil. LC-MS (M+H)+=215.11. 1H NMR (500 MHz, DMSO-d6) δ 10.18 (s, 1H). 7.70 (d, J=10 Hz, 1H) 7.35 (d, J=3 Hz, 1H) 7.23 (dt, J1=7.0 Hz, J2=2.0 Hz, 1H) 3.83 (s, 3H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
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Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
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Quantity
1036.6 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Pyridinium Chlorochromate (1.2 eq) was added to a solution of 2-bromo-5-methoxybenzyl alcohol (1 eq) and Celite (1.2 eq) in methylene chloride (0.30 M) at RT and the resulting mixture was stirred under nitrogen for 3 h. The mixture was filtered through a plug of silica rinsing with methylene chloride and concentrated in vacuo to give 2-bromo-5-methoxy benzaldehyde as a white solid. EI-MS m/z 232, 234 (M+NH4)+
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Synthesis routes and methods IV

Procedure details

50 g of 3-methoxy-benzaldehyde is dissolved in 245 ml of acetic acid. At 0° C., 22 ml of bromine is added dropwise, followed by agitation at ambient temperature for 4 hours, then leaving overnight at ambient temperature. 300 ml of water is added to the solution and the expected product crystallizes. After filtration and washing with water and drying, 68 g of 2-bromo-5-methoxy-benzaldehyde, of molecular formula C8H7Br.O2 is obtained (M=114 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of m-anisaldehyde (25.2 g) and anhydrous sodium acetate (37.6 g) in acetic acid (150 ml) is added bromine (30.8 g) and the resulting solution stirred 45° C. overnight, then at room temperature for about 4 hours. The reaction mixture is poured into water (300 ml), stirred for 15 minutes, then filtered and the solid residue dissolved in toluene. The toluene solution is washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue is recrystallized from hexanes to give the desired product.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Bromo-5-methoxybenzaldehyde a useful reagent in organic synthesis?

A: this compound serves as a valuable precursor in organic synthesis due to its reactive nature and versatility. The presence of both an aldehyde group and a bromine atom allows for diverse chemical transformations. Specifically, the bromine atom participates readily in palladium-catalyzed Suzuki cross-coupling reactions. This reaction enables the formation of a new carbon-carbon bond, linking the benzaldehyde moiety to a variety of boronic acid derivatives. [, , ]

Q2: How is this compound utilized in the synthesis of chrysene derivatives?

A: Researchers employ this compound as a starting material to access phenolic derivatives of chrysene, a PAH classified as a potential carcinogen. The synthetic strategy involves a Suzuki cross-coupling reaction between this compound and either naphthalene-2-boronic acid or 6-methoxynaphthalene-2-boronic acid. This crucial step forms a biaryl intermediate, setting the stage for further chemical transformations to ultimately construct the tricyclic chrysene framework. []

Q3: Can you elaborate on the role of this compound in the synthesis of phenanthro[3,2-b][1]benzothiophene derivatives?

A: this compound plays a pivotal role in accessing derivatives of phenanthro[3,2-b][1]benzothiophene, another PAH with potential carcinogenic properties. One synthetic approach leverages the reactivity of this compound in a Wittig reaction with an appropriate phosphonium ylide. This reaction generates a diarylalkene intermediate, which subsequently undergoes oxidative photocyclization to furnish the desired phenanthro[3,2-b][1]benzothiophene scaffold. []

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